Monomethyl auristatin F is a synthetic antineoplastic agent derived from the marine natural product dolastatin 10. It is primarily recognized for its role in antibody-drug conjugates, particularly in the treatment of multiple myeloma through the drug belantamab mafodotin. Monomethyl auristatin F is also utilized in various experimental anti-cancer therapies, showcasing its potential in targeted cancer treatment strategies. The compound's chemical name is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid, with a molecular weight of 731.96 g/mol and a formula of C39H65N5O8 .
Monomethyl auristatin F is classified as an antimitotic agent that inhibits cell division by blocking tubulin polymerization. It is a derivative of auristatin F, differing by having only one methyl substituent on the N-terminal amino group. This compound has been incorporated into various antibody-drug conjugates due to its potent cytotoxic effects when delivered specifically to cancer cells .
The synthesis of monomethyl auristatin F involves several complex steps that typically include:
For example, one method involves the coupling of specific amino acid derivatives under controlled conditions to yield monomethyl auristatin F with desired characteristics. The synthesis requires precise control over reaction conditions to achieve optimal yields and purity .
Monomethyl auristatin F features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:
The compound's solubility profile indicates it can dissolve in dimethyl sulfoxide up to 20 mM, which is significant for formulation in drug delivery systems .
Monomethyl auristatin F undergoes various chemical reactions that are crucial for its activity:
These reactions highlight the importance of the compound's design in ensuring selective toxicity towards cancer cells while minimizing effects on normal tissues.
The mechanism of action of monomethyl auristatin F involves:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity.
Monomethyl auristatin F possesses distinct physical and chemical properties:
These properties are critical for its formulation as part of antibody-drug conjugates.
Monomethyl auristatin F is primarily used in scientific research and clinical applications related to oncology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: